5-Bromo-1-methyl-1H-pyrazin-2-one
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Overview
Description
5-Bromo-1-methyl-1H-pyrazin-2-one is a chemical compound with the CAS Number: 1243288-53-0 . It has a molecular weight of 189.01 and its linear formula is C5H5BrN2O .
Molecular Structure Analysis
The SMILES string of 5-Bromo-1-methyl-1H-pyrazin-2-one is CN1C=C(N=CC1=O)Br . The InChI is 1S/C5H5BrN2O/c1-8-3-4(6)7-2-5(8)9/h2-3H,1H3 . These notations provide a way to represent the molecule’s structure using text.Physical And Chemical Properties Analysis
5-Bromo-1-methyl-1H-pyrazin-2-one is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
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Antimicrobial and Anticancer Agents
- Application : The pharmacological activities of thiazole and pyrazole moieties, which are similar to the structure of “5-Bromo-1-methyl-1H-pyrazin-2-one”, have been thoroughly described as antimicrobial and anticancer agents .
- Method : A convenient synthesis of novel pyrazolo[5,1-b]thiazole-based heterocycles was carried out. The synthesized compounds were characterized by IR, 1H and 13C NMR spectroscopy and mass spectrometry .
- Results : Some selected examples were screened and evaluated for their antimicrobial and anticancer activities and showed promising results .
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Antitumor Scaffold
- Application : Pyrazolo[1,5-a]pyrimidine (PP) derivatives, which are structurally related to “5-Bromo-1-methyl-1H-pyrazin-2-one”, have a high impact in medicinal chemistry due to their significant photophysical properties .
- Method : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
- Results : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
- Pyrrolopyrazine Derivatives
- Application : Pyrrolopyrazine derivatives, which are structurally related to “5-Bromo-1-methyl-1H-pyrazin-2-one”, have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
- Method : Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results : According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .
- Nitrogen-Containing Heterocycles
- Application : Nitrogen-containing heterocycles, which are structurally related to “5-Bromo-1-methyl-1H-pyrazin-2-one”, have played a key role in drug production . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Method : This review explained various synthetic routes for nitrogen-containing heterocycles, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results : According to the findings, nitrogen-containing heterocycles exhibited more antibacterial, antifungal, and antiviral activities .
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements include H302-H315-H319-H332-H335 , indicating that it can be harmful if swallowed, cause skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-bromo-1-methylpyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-8-3-4(6)7-2-5(8)9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTMOQVYGNSIMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=CC1=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697455 |
Source
|
Record name | 5-Bromo-1-methylpyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methyl-1H-pyrazin-2-one | |
CAS RN |
1243288-53-0 |
Source
|
Record name | 5-Bromo-1-methylpyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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